molecular formula C13H19NO3 B13499575 Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate

Cat. No.: B13499575
M. Wt: 237.29 g/mol
InChI Key: XBMRSAJOQSLGKG-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO3. It is a carbamate ester, which means it contains the functional group -OC(O)NH-. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2-hydroxy-2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Benzyl alcohol and 2-hydroxy-2-methylpropylamine.

    Oxidation: Benzyl alcohol and various oxidized byproducts.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves the formation of a stable carbamate ester, which can protect amine groups from unwanted reactions. The compound can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the 2-hydroxy-2-methylpropyl group.

    Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other carbamate esters. Its ability to act as a protecting group for amines while being selectively removable under mild conditions makes it particularly valuable in organic synthesis.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

benzyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate

InChI

InChI=1S/C13H19NO3/c1-13(2,16)10-14(3)12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3

InChI Key

XBMRSAJOQSLGKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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